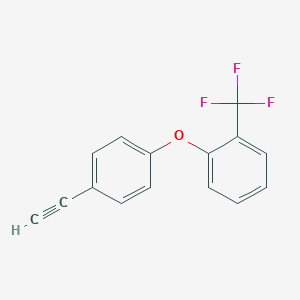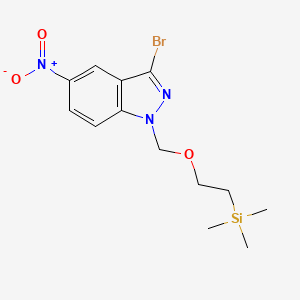
Allyl 3-bromo-4-methylbenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-bromo-4-methylbenzylcarbamate: is an organic compound that features a combination of allyl, bromo, methyl, and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-methylbenzylcarbamate typically involves the reaction of 3-bromo-4-methylbenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Allyl 3-bromo-4-methylbenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed:
- Substitution reactions yield derivatives where the bromine atom is replaced by other functional groups.
- Oxidation reactions yield epoxides or hydroxylated derivatives.
- Reduction reactions yield amines or other reduced forms of the carbamate group.
Aplicaciones Científicas De Investigación
Chemistry: Allyl 3-bromo-4-methylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of various biological activities, including potential antimicrobial and anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various applications, including polymer synthesis and surface coatings.
Mecanismo De Acción
The mechanism of action of Allyl 3-bromo-4-methylbenzylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.
Comparación Con Compuestos Similares
Allyl 3-chloro-4-methylbenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Allyl 3-bromo-4-ethylbenzylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Allyl 3-bromo-4-methylphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Allyl 3-bromo-4-methylbenzylcarbamate is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the bromine atom allows for selective substitution reactions, while the allyl group provides opportunities for further functionalization.
Propiedades
IUPAC Name |
prop-2-enyl N-[(3-bromo-4-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-6-16-12(15)14-8-10-5-4-9(2)11(13)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGIYAVTVQVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OCC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-](/img/structure/B8169036.png)




